3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.37. The purity is usually 95%.
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Scientific Research Applications
Selective Kinase Inhibition
Compounds with specific substituents, such as fluorine and methoxy groups, have been explored for their role as selective inhibitors of kinase enzymes, demonstrating potential in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides show potent inhibition of Met kinase, a target in cancer therapy (Schroeder et al., 2009).
Neuroreceptor Imaging
Fluorinated benzamide derivatives have been utilized as molecular imaging probes to study neuroreceptor densities in the brain. For instance, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been used with positron emission tomography (PET) to quantify serotonin 1A receptor densities, offering insights into neurological conditions such as Alzheimer's disease (Kepe et al., 2006).
Orexin Receptor Antagonism
Selective antagonism of orexin receptors by compounds like GSK1059865, which has structural features similar to those in benzamide derivatives, has been studied for its role in modulating feeding behavior and stress, suggesting potential applications in treating eating disorders (Piccoli et al., 2012).
HIV-1 Attachment Inhibition
Benzamide derivatives, through modification of the piperazine ring, have shown efficacy in inhibiting HIV-1 attachment, a critical step in viral infection. This indicates potential use in the development of new antiviral therapies (Wang et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitphosphodiesterase , which plays a crucial role in signal transduction by breaking down cyclic nucleotides like cAMP and cGMP.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby inhibiting the enzyme’s function .
Biochemical Pathways
Inhibition of phosphodiesterase can affect various cellular processes, including signal transduction pathways involving cyclic nucleotides .
Pharmacokinetics
Similar compounds have been described asorally bioavailable , suggesting that this compound may also have good oral bioavailability.
Result of Action
Inhibition of phosphodiesterase can lead to an increase in the levels of cyclic nucleotides, which can have various effects on cellular function .
Properties
IUPAC Name |
3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-9-8-15(12-16(17)22-10-3-2-7-18(22)23)21-19(24)13-5-4-6-14(20)11-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBSQKJWRFGERG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)N3CCCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.